3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one 3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one
Brand Name: Vulcanchem
CAS No.: 454178-57-5
VCID: VC4227229
InChI: InChI=1S/C15H10Cl2N2O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-11-7-9(16)6-10(17)8-11/h2-8H,1H3
SMILES: CN1C2=CC=CC=C2C(=NC3=CC(=CC(=C3)Cl)Cl)C1=O
Molecular Formula: C15H10Cl2N2O
Molecular Weight: 305.16

3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one

CAS No.: 454178-57-5

Cat. No.: VC4227229

Molecular Formula: C15H10Cl2N2O

Molecular Weight: 305.16

* For research use only. Not for human or veterinary use.

3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one - 454178-57-5

Specification

CAS No. 454178-57-5
Molecular Formula C15H10Cl2N2O
Molecular Weight 305.16
IUPAC Name 3-(3,5-dichlorophenyl)imino-1-methylindol-2-one
Standard InChI InChI=1S/C15H10Cl2N2O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-11-7-9(16)6-10(17)8-11/h2-8H,1H3
Standard InChI Key YWXVLIMRXPAHNA-JXAWBTAJSA-N
SMILES CN1C2=CC=CC=C2C(=NC3=CC(=CC(=C3)Cl)Cl)C1=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1-methylindolin-2-one scaffold substituted at the C3 position with a (3,5-dichlorophenyl)imino group. The molecular formula is C₁₅H₁₀Cl₂N₂O, with a molar mass of 305.16 g/mol . Key structural attributes include:

  • Spiro-conjugation: The imino group (-N=) at C3 creates a conjugated system with the indolinone core, influencing electronic properties.

  • Chlorine substituents: The 3,5-dichlorophenyl group enhances lipophilicity and may modulate biological interactions through halogen bonding .

Physicochemical Properties

Predicted properties include:

PropertyValueMethod
Boiling Point470.6 ± 55.0 °CComputational
Density1.39 ± 0.1 g/cm³Computational
pKa-0.33 ± 0.20Computational
These values suggest high thermal stability and moderate solubility in polar aprotic solvents, consistent with similar isatin derivatives .

Synthetic Methodologies

General Synthesis

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or condensation reactions. A representative route involves:

  • Starting Material: 1-Methylindolin-2-one is activated at the C3 carbonyl group.

  • Imine Formation: Reaction with 3,5-dichloroaniline under basic conditions (e.g., KOH/MeOH) to form the Schiff base .

Table 1: Synthetic Conditions for Analogous Compounds

StepReagents/ConditionsYieldReference
Carbonyl ActivationNaOEt, morpholine, reflux85%
SNAr with AnilineKOH/MeOH, reflux, 12 h62–80%

In a protocol analogous to compound 1k (E)-3-((2,5-dichlorophenyl)imino)-1-methylindolin-2-one , the target molecule is purified via flash chromatography (petroleum ether:ethyl acetate = 4:1) and isolated as a yellow solid.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • ν(C=O): 1682–1688 (indolinone carbonyl) .

  • ν(N-H): Absent, confirming imine formation (vs. amine intermediates) .

  • ν(C-Cl): 540–600 (aryl chlorides) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃) :

  • δ 3.27 ppm (s, 3H): Methyl group at N1.

  • δ 6.52–7.37 ppm (m, 4H): Aromatic protons from dichlorophenyl and indole.

  • No exchangeable protons: Confirms complete iminization.

¹³C NMR :

  • δ 167.5 ppm: Indolinone carbonyl.

  • δ 126–134 ppm: Aromatic carbons with deshielding at C3' and C5' due to chlorine.

Mass Spectrometry

  • ESI-MS: [M+H]⁺ at m/z 305.16 (calc. 305.04) .

  • Fragmentation patterns align with loss of Cl⁻ (35/37 amu) and CO (28 amu) .

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